What are the properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole?
What are the properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole. Due to the limited publicly available data on this specific molecule, this document synthesizes information from chemical suppliers and academic literature on structurally related fluoro-benzimidazole derivatives. The guide covers the compound's chemical identity, potential therapeutic applications, a plausible synthetic route, and hypothesized biological activities and mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation, based on established methods for analogous compounds, are also provided to facilitate further research. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.
Introduction
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core structure substituted with a fluorine atom and a pyrrolidine ring. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This guide aims to consolidate the available information on 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole and provide a framework for future research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 885277-90-7 (dihydrochloride) | Chem-Impex |
| Molecular Formula | C₁₁H₁₂FN₃·2HCl | Chem-Impex |
| Molecular Weight | 278.16 g/mol | Chem-Impex |
| Appearance | Brown crystalline powder | Chem-Impex |
| Purity | ≥95% (HPLC) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Potential Therapeutic Applications
Based on information from chemical suppliers and the known biological activities of the broader benzimidazole class, 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is considered a promising candidate for various therapeutic areas.[1]
-
Neurological Disorders: It is suggested to be a key intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders.[1]
-
Cancer Research: The compound has shown potential in studies aimed at understanding and treating various types of cancer.[1]
-
Antiviral Applications: Researchers are exploring its efficacy against viral infections, making it a candidate for antiviral drug development.[1]
Synthesis
A specific, validated synthetic protocol for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is not detailed in the public domain. However, a plausible route can be devised based on general and well-established methods for the synthesis of 2-substituted benzimidazoles. A common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Proposed Synthetic Pathway
The synthesis could be achieved by the condensation of 4-fluoro-1,2-phenylenediamine with L-proline, a readily available chiral building block. The reaction is typically facilitated by a dehydrating agent or carried out under high-temperature conditions.
Caption: Proposed synthesis of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole.
Experimental Protocol (Hypothetical)
Materials:
-
4-fluoro-1,2-phenylenediamine
-
L-proline
-
Polyphosphoric acid (PPA) or Eaton's reagent (as a dehydrating agent)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and L-proline (1.1 eq) is added to polyphosphoric acid (10-20 times the weight of the diamine).
-
The reaction mixture is heated to 150-180 °C and stirred for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and slowly poured into a stirred ice-water mixture.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
The precipitate is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole.
Potential Biological Activities and Mechanism of Action
While no specific biological data has been published for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, the broader class of fluoro-benzimidazole derivatives has been extensively studied and shown to possess a wide range of activities.
Antimicrobial Activity
Many benzimidazole derivatives exhibit potent antimicrobial effects. Some fluorinated benzimidazoles have been shown to act by intercalating into microbial DNA, thereby inhibiting replication and transcription.
Caption: Plausible antimicrobial mechanism of action for fluoro-benzimidazoles.
Anticancer Activity
The structural similarity of benzimidazoles to purine nucleotides allows them to interact with various biological targets involved in cancer progression. Potential mechanisms include inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of protein kinases.
Antihypertensive Activity
Certain fluoro-substituted benzimidazoles have demonstrated potent antihypertensive effects by acting as angiotensin II type 1 (AT₁) receptor blockers.
Table of Biological Activities of Structurally Related Fluoro-Benzimidazole Derivatives:
| Compound Class/Example | Biological Activity | Quantitative Data (Example) | Reference |
| Novel Fluoro-Substituted Benzimidazoles | Antihypertensive (AT₁ Blocker) | Nanomolar affinity to the AT₁ receptor | Design, Synthesis and Biological Evaluation of Novel Fluoro-Substituted Benzimidazole Derivatives... |
| 5-Fluorouracil-derived Benzimidazoles | Antimicrobial | MIC values of 1-4 µg/mL against various strains | Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles... |
| 2-Arylbenzimidazole Derivatives | Antiproliferative | IC₅₀ values in the low micromolar range against cancer cell lines | Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives... |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole, based on standard methodologies in the field.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole is a compound with significant potential in drug discovery, particularly in the areas of oncology, neurology, and infectious diseases. While specific data for this molecule is currently limited in the public domain, the known properties of the fluoro-benzimidazole scaffold suggest that it is a promising candidate for further investigation. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and established protocols for its biological evaluation. It is hoped that this document will serve as a valuable resource for researchers and stimulate further studies to elucidate the full therapeutic potential of this compound.
Disclaimer
This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding biological activities and experimental protocols, is based on structurally related compounds and should be considered hypothetical for 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole until confirmed by direct experimental evidence. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.
